molecular formula C8H5BrN2O B187659 3-Bromocinnolin-4-ol CAS No. 19419-09-1

3-Bromocinnolin-4-ol

Cat. No.: B187659
CAS No.: 19419-09-1
M. Wt: 225.04 g/mol
InChI Key: TZRVSTXNTMEAGB-UHFFFAOYSA-N
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Description

3-Bromocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5BrN2O It is a derivative of cinnoline, featuring a bromine atom at the third position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocinnolin-4-ol can be synthesized through multiple steps involving the bromination of cinnoline derivatives. One common method involves the reaction of cinnoline with bromine in the presence of a suitable solvent, followed by hydrolysis to introduce the hydroxyl group at the fourth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnolinone derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds .

Scientific Research Applications

3-Bromocinnolin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromocinnolin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 3-Chlorocinnolin-4-ol
  • 3-Iodocinnolin-4-ol
  • 3-Fluorocinnolin-4-ol

Comparison: 3-Bromocinnolin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts. For example, the bromine atom may confer different electronic properties and steric effects, making it more suitable for certain chemical reactions or biological interactions .

Properties

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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